molecular formula C13H17Cl2NO2 B2770446 Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate CAS No. 2248258-37-7

Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Cat. No. B2770446
CAS RN: 2248258-37-7
M. Wt: 290.18
InChI Key: WCYATBDSTMMSLI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate, also known as BDA-410, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate exerts its anticancer effects by inhibiting the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and division. By inhibiting HDAC6, Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can induce the accumulation of misfolded proteins in cancer cells, leading to their death.
Biochemical and Physiological Effects
Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for clinical use. Additionally, Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate has been shown to have anti-inflammatory effects, which may further contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate for lab experiments is its specificity for HDAC6, which allows for the selective targeting of cancer cells. However, the synthesis of Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can be challenging and time-consuming, which may limit its widespread use in research.

Future Directions

Future research on Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate could focus on optimizing its synthesis method to improve its yield and reduce its cost. Additionally, further studies could investigate the potential applications of Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate in other types of cancer, as well as its effects on normal cells and tissues. Finally, the development of Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate as a clinical drug could involve the evaluation of its safety and efficacy in clinical trials.
In conclusion, Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is a promising compound with potential applications in the treatment of cancer. Its selective targeting of cancer cells and minimal toxicity in normal cells make it a promising candidate for further research and development.

Synthesis Methods

Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can be synthesized through a multistep process that involves the reaction of tert-butyl 2-bromoacetate with 2,3-dichloroaniline, followed by the reaction of the resulting product with methylamine. The final product is obtained through the esterification of the resulting compound with methanol.

Scientific Research Applications

Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate has been extensively studied for its potential applications in the treatment of cancer, particularly breast cancer. In vitro studies have shown that Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, Tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate has been shown to inhibit the growth of tumors in mice models of breast cancer.

properties

IUPAC Name

tert-butyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)8-6-5-7-9(14)10(8)15/h5-7,11,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYATBDSTMMSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C(=CC=C1)Cl)Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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